Copper, (1-methylethyl)-
Description
Significance of Organocopper Species in Contemporary Organic Synthesis
Organocopper reagents are widely utilized in modern organic synthesis due to their unique reactivity profile, which distinguishes them from more reactive organometallic counterparts like Grignard and organolithium reagents. harvard.eduresearchgate.net A key feature of organocopper compounds is the relatively low polarity of the carbon-copper (C-Cu) bond, which makes them less basic and more selective nucleophiles. masterorganicchemistry.com This characteristic allows for a high degree of functional group tolerance, enabling reactions to proceed without affecting sensitive groups such as esters, ketones, and nitriles. researchgate.netmasterorganicchemistry.comescholarship.org
The primary applications of organocopper reagents, particularly lithium diorganocuprates (R₂CuLi), known as Gilman reagents, include:
Conjugate Addition (1,4-Addition): Organocuprates excel at adding to α,β-unsaturated carbonyl compounds in a 1,4-fashion, a reaction that is often difficult to achieve with Grignard or organolithium reagents, which tend to favor 1,2-addition to the carbonyl carbon. harvard.edumasterorganicchemistry.comd-nb.infoelectronicsandbooks.com This method is a cornerstone for the construction of complex molecular frameworks. researchgate.net
Substitution Reactions: They are effective nucleophiles for SN2 reactions with a variety of substrates, including alkyl, alkenyl, and aryl halides. researchgate.netd-nb.info This transformation, often called the Corey-House reaction, allows for the coupling of different hydrocarbon fragments to synthesize more complex products from simpler precursors. rsc.org
Carbocupration: Organocopper reagents can add across the carbon-carbon triple bond of alkynes, a process known as carbocupration. This reaction generates new alkenylcopper species that can be further functionalized. harvard.eduresearchgate.net
The versatility of these reagents is further enhanced by the ability to form various types of organocopper species, including organocopper complexes (RCu), lower-order cuprates (R₂CuLi), and higher-order cuprates [R₂Cu(CN)Li₂], each with distinct reactivity profiles. harvard.eduwikipedia.org Additives like Lewis acids can also be used to modulate their reactivity and enhance reaction efficiency. harvard.edugoogle.com
Evolution of Organocopper Chemistry: A Historical Perspective on Alkylcopper Research
The journey of organocopper chemistry began in the 19th century and evolved through key discoveries that unveiled the synthetic potential of these compounds.
Key Historical Milestones in Organocopper Chemistry
| Year | Discovery | Researcher(s) | Significance |
|---|---|---|---|
| 1859 | Synthesis of the first organocopper compound, the explosive copper(I) acetylide (Cu₂C₂). | Rudolf Christian Böttger | Marked the beginning of organocopper chemistry. researchgate.netresearchgate.netlookchem.com |
| 1923 | Preparation of an impure form of phenylcopper. | R. Reich | First report on the isolation of an arylcopper species. escholarship.orgacs.org |
| 1936 | Preparation of methylcopper (CH₃Cu). | Henry Gilman | A pivotal step in the synthesis of simple alkylcopper reagents. researchgate.netlookchem.comorgsyn.org |
| 1941 | Discovery that Cu(I) salts catalyze the 1,4-conjugate addition of Grignard reagents to α,β-unsaturated ketones. | Morris S. Kharasch | Unveiled a key application and the unique reactivity of copper in steering reaction pathways. harvard.eduresearchgate.netlookchem.comorgsyn.org |
| 1952 | Investigation and preparation of lithium dimethylcuprate ((CH₃)₂CuLi). | Henry Gilman | Introduced the highly versatile "Gilman reagents" (diorganocuprates), which significantly expanded the scope of organocopper chemistry. researchgate.netorgsyn.orgbeilstein-journals.org |
| Mid-1960s | Intensive research efforts. | Multiple groups | The broad synthetic utility and potential of organocopper reagents became widely recognized and studied. orgsyn.org |
This timeline illustrates a progression from the synthesis of highly reactive and often unstable species to the development of well-defined, versatile reagents that have become staples in synthetic chemistry. The work of Henry Gilman, in particular, was transformative, earning him the title of the "Father of Organometallic Chemistry" for his extensive contributions, including the development of the Gilman reagents.
Scope and Academic Relevance of Copper, (1-methylethyl)- Research
The study of "Copper, (1-methylethyl)-" (isopropylcopper) and its derivatives is of significant academic interest, primarily for understanding the structure, stability, and reactivity of secondary alkylcopper species. Unlike primary alkylcopper reagents, secondary systems like isopropylcopper are known to be less stable and more prone to side reactions, such as β-hydride elimination. orgsyn.org This inherent instability makes their study both challenging and important for defining the limits and potential of organocopper reactions.
Research involving isopropylcopper moieties often falls into several key areas:
Configurational Stability and Stereoselectivity: A major focus of modern research is the generation and reaction of chiral secondary alkylcopper reagents. Studies have shown that such species can be prepared with high stereochemical integrity from alkyl iodides via an iodine-lithium exchange followed by transmetalation to a copper salt. These stereodefined secondary alkylcoppers can then undergo cross-coupling reactions with retention of configuration, providing access to optically enriched products. electronicsandbooks.com DFT (Density Functional Theory) calculations have been employed to rationalize the configurational stability of these reagents, noting that solvents like THF play a crucial role. wikipedia.org
Comparative Reactivity and Mechanistic Studies: Isopropylcopper serves as a critical model for understanding the mechanisms of organocopper reactions. For instance, studies comparing the thermal decomposition of n-propylcopper(I) and isopropylcopper(I) have provided insights into competing reaction pathways. Isopropylcopper is expected to undergo elimination much more readily than its linear counterpart, a factor that must be considered in synthetic design. orgsyn.org Research on the reaction of stoichiometric amounts of ethylcopper(I) with isopropyl bromide has also helped to differentiate reaction mechanisms. orgsyn.org
Synthesis of Complex Molecules: Isopropylcopper reagents, typically in the form of cuprates like lithium diisopropylcuprate (i-Pr₂CuLi), are utilized in the synthesis of complex organic molecules and natural products. For example, they have been used as nucleophiles in reactions with propargylic phosphates to generate chiral allenes and in the synthesis of substituted indoles. wikipedia.org The choice of how the isopropylcopper reagent is prepared (e.g., from an organolithium or Grignard reagent, and with different copper salts like CuI or CuCN) can significantly impact the reaction's success and yield.
Selected Applications of Isopropylcopper Reagents
| Reagent Type | Substrate/Reaction | Product Type | Research Focus |
|---|---|---|---|
| Chiral secondary alkylcoppers | 3-Halogeno-unsaturated carbonyls | γ-methylated Michael acceptors | Stereoretentive cross-coupling with high diastereoselectivity. electronicsandbooks.com |
| i-PrCu(CN)MgCl | Ethynylaniline derivative | N-(methoxycarbonyl)indole | Three-component cyclization for indole (B1671886) synthesis. |
| Di-isopropyl copper lithium | N-benzoyl serine methyl ester-O-mesylate | N-benzoyl leucine (B10760876) methyl ester | Synthesis of coded α-amino acids via an alanyl transfer synthon. |
While isolable, simple isopropylcopper (i-PrCu) is elusive due to its thermal instability, its academic relevance is demonstrated through its transient generation and immediate use in cuprates and for mechanistic investigations. d-nb.info The challenges associated with its stability have driven research into developing more robust and configurationally stable secondary alkylcopper reagents, thereby expanding the synthetic utility of organocopper chemistry. wikipedia.org
Table of Compounds
| Compound Name |
|---|
| Copper, (1-methylethyl)- |
| Copper(I) acetylide |
| Phenylcopper |
| Methylcopper |
| Lithium dimethylcuprate |
| Grignard reagents |
| Organolithium reagents |
| n-Propylcopper(I) |
| Lithium diisopropylcuprate |
| i-PrCu(CN)MgCl |
| Ethylcopper(I) |
| Perfluoro-isopropylcopper |
| N-benzoyl serine methyl ester-O-mesylate |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
55883-86-8 |
|---|---|
Molecular Formula |
C3H7Cu |
Molecular Weight |
106.63 g/mol |
IUPAC Name |
copper(1+);propane |
InChI |
InChI=1S/C3H7.Cu/c1-3-2;/h3H,1-2H3;/q-1;+1 |
InChI Key |
JKVNQXCEPIOBHR-UHFFFAOYSA-N |
Canonical SMILES |
C[CH-]C.[Cu+] |
Origin of Product |
United States |
Coordination Chemistry and Structural Elucidation of Copper, 1 Methylethyl Systems
Oxidation States of Copper in Isopropyl-Containing Complexes (Cu(I), Cu(II), Cu(III) species)
Copper is well-known for its ability to exist in multiple oxidation states, most commonly +1 (cuprous) and +2 (cupric), but also the less frequent +3 state. ias.ac.in This versatility is readily observed in complexes featuring isopropyl-containing ligands.
Copper(I) Species: The Cu(I) ion has a d10 electron configuration, resulting in diamagnetic complexes that typically favor lower coordination numbers. bris.ac.uk A range of Cu(I) phosphane complexes have been synthesized using isopropyl ester derivatives of bis(pyrazol-1-yl)acetic acid as chelators. mdpi.com These complexes, such as [Cu(LOiPr)(PPh3)]PF6 and [Cu(L2OiPr)(PTA)]PF6, are stable and have been characterized by various spectroscopic methods, confirming the +1 oxidation state of the copper center. mdpi.com The stabilization of the Cu(I) state is crucial in many catalytic processes, and ligands containing isopropyl groups are often employed to modulate the redox properties of the copper center. mdpi.com
Copper(II) Species: The Cu(II) state, with its d9 configuration, is paramagnetic and is the most common oxidation state for copper in coordination compounds. ias.ac.in Numerous Cu(II) complexes with isopropyl-containing ligands have been prepared and studied. For instance, novel Cu(II) complexes with redox-active bis(imino)-acenaphthenes (BIAN) ligands have been synthesized and used as catalysts in the oxidation of isopropylbenzene. mdpi.com These complexes, [CuBr2(R-bian)], demonstrate a quasi-reversible Cu(II)/Cu(I) redox event. mdpi.com Similarly, copper(II) complexes based on isopropyl ester derivatives of bis(pyrazol-1-yl)acetate ligands have been synthesized and characterized for their catalytic potential. acs.org The stability of the Cu(II) oxidation state can be enhanced by incorporating electron-releasing groups into the ligand framework, a principle demonstrated in complexes with sterically hindered Schiff base ligands derived from 2,6-diisopropylaniline (B50358). nih.gov
Copper(III) Species: The Cu(III) oxidation state (d8 configuration) is less common but can be stabilized by strongly donating ligands. ias.ac.in While direct examples of stable, isolated Cu(III) complexes with simple isopropyl ligands are rare, they are often proposed as key intermediates in catalytic cycles. nih.govresearchgate.net For example, in organocopper reactions such as conjugate additions, a planar Cu(III) intermediate is often invoked in the mechanism, formed via oxidative addition of a substrate to a Cu(I) species. researchgate.net The stabilization of such high-valent states is challenging, but ligands with specific electronic and steric properties, including fluoroalkyl groups, have been shown to support well-defined organocopper(III) species. nih.gov Research into bisamidate-bisalkoxide ligands has also led to the synthesis and thorough spectroscopic characterization of stable Cu(III) complexes, providing insight into their reactivity. nih.gov
Table 1: Oxidation States of Copper in Selected Isopropyl-Containing Systems This table is interactive.
| Oxidation State | Example Complex/System | Ligand Type | Key Findings | References |
|---|---|---|---|---|
| Cu(I) | [Cu(LOiPr)(PPh3)]PF6 |
Isopropyl ester of bis(pyrazol-1-yl)acetate | Stable, characterized phosphane complexes. | mdpi.com |
| Cu(I) | Cu(I) complexes with N,N,N-pincer ligands | Di-pyrazole-3,6-di-tert-butyl-carbazole | Dimeric products with accessible metal centers for redox reactions. | |
| Cu(II) | [CuBr2(R-bian)] |
Bis(imino)-acenaphthene (BIAN) | Exhibits quasi-reversible Cu(II)/Cu(I) redox couple; catalyzes isopropylbenzene oxidation. | mdpi.com |
| Cu(II) | Copper(II) isopropoxide | Isopropoxide | A simple Cu(II) alkoxide compound. | |
| Cu(III) | Proposed Intermediate | Organocopper reagent | Invoked as a transient species in oxidative addition/reductive elimination reaction mechanisms. | researchgate.net |
| Cu(III) | K3CuF6 |
Fluoride (B91410) | Example of a stable Cu(III) compound, stabilized by highly basic fluoride anions. | ias.ac.in |
Geometrical Arrangements around the Copper Center
The geometry of a copper complex is intimately linked to its oxidation state and the nature of the coordinating ligands. The d10 configuration of Cu(I) allows for symmetrical, low-coordination number geometries, whereas the d9 configuration of Cu(II) often leads to distorted geometries due to the Jahn-Teller effect. bris.ac.uk
These geometries are predominantly associated with Cu(I) complexes. bris.ac.uk
Linear: Two-coordinate Cu(I) complexes typically adopt a linear geometry. bris.ac.uk While specific crystal structures of simple (1-methylethyl)copper in a linear arrangement are not readily found, this geometry is the expected outcome for two-coordinate organocopper compounds, R-Cu-R.
Trigonal Planar: Three-coordinate Cu(I) complexes often exhibit a trigonal planar arrangement. bris.ac.uk For example, X-ray Absorption Spectroscopy (XAS) analysis of [Cu(L2OiPr)(PPh3)]PF6, a complex containing an isopropyl ester derivative ligand, suggested a trigonal planar geometry for the copper center, consistent with a coordination number of three. mdpi.com
Tetrahedral: Four-coordination is also common for Cu(I), leading to tetrahedral structures. bris.ac.uk This is seen in heteroleptic Cu(I) diimine complexes featuring the sterically demanding ligand 2,9-di(2,4,6-tri-isopropyl-phenyl)-1,10-phenanthroline. X-ray crystal structures of these complexes show a distinct distortion from ideal tetrahedral geometry, which is forced by the bulky isopropyl groups. bris.ac.uk Another example is a mixed ligand copper(I) Schiff base complex, [Cu(py-Clan)(PPh3)I], where the copper ion is in a distorted four-coordinate tetrahedral geometry.
Square planar geometry is a hallmark of d8 and d9 metal ions, making it particularly relevant for Cu(II) complexes. nih.gov The crystal structure of a [CuBr2(R-bian)] complex, where the ligand has 2-methylphenyl substituents and is used in isopropylbenzene oxidation, revealed a distorted square-planar environment around the Cu(II) center. mdpi.com Similarly, copper(II) bis-ligand complexes of sterically hindered Schiff bases derived from salicylaldehyde (B1680747) and 2,6-diisopropylaniline possess a CuN2O2 chromophore with a square planar coordination geometry. nih.gov In some cases, the geometry can exist in equilibrium between square pyramidal and trigonal bipyramidal, or show conformational drift from square planar to square pyramidal upon ligand substitution. ias.ac.in
Chelation Effects and Ligand Design Principles in Stabilizing Copper-Isopropyl Bonds
Chelation, the binding of a single ligand to a central metal atom at two or more points, significantly enhances the stability of the resulting complex—an effect known as the chelate effect. This principle is fundamental in designing stable copper-isopropyl systems. Bidentate and tridentate ligands are commonly used to create stable, well-defined coordination spheres around the copper ion. mdpi.com
Aggregation Phenomena and Formation of Organocopper Clusters
Organocopper(I) compounds, particularly simple alkyl and aryl derivatives, have a strong tendency to exist not as discrete monomers but as aggregates or clusters in both the solid state and in solution. These clusters feature multi-center bonding, with copper atoms often bridged by the organic ligands. mdpi.com
The structure of 2,4,6-tris(isopropyl)phenyl copper, for example, features unsymmetrical µ-π bonded aryl ligands, demonstrating how bulky ligands can still participate in cluster formation. The intramolecular stabilization provided by chelating ligands containing ortho-substituents can also be used to synthesize stable organocopper clusters. For example, a thermally stable tetranuclear copper cluster with a butterfly arrangement of four copper atoms was synthesized using a ligand with a dimethylaminomethyl]phenyl group. mdpi.com In this structure, the ipso-carbon of the aryl group bridges two copper atoms. mdpi.com While neutral RCu compounds are often polymeric, they can form discrete clusters, such as tetramers, in the presence of coordinating ligands. The formation of these aggregates is a key structural feature of organocopper chemistry and influences their reactivity in synthetic applications.
Influence of Steric Factors from Isopropyl Groups on Coordination Geometry and Stability
Steric effects, arising from the spatial arrangement of atoms, play a critical role in the chemistry of copper-isopropyl systems. The bulkiness of the isopropyl group, and even more so for di- or tri-isopropylphenyl groups, imposes significant steric hindrance that influences coordination number, geometry, and complex stability. ias.ac.in
In Cu(I) complexes with substituted phenanthroline ligands, increasing the steric bulk around the metal center can force distortions from ideal geometries. For example, the synthesis of a complex with the highly bulky 2,9-di(2,4,6-tri-isopropyl-phenyl)-1,10-phenanthroline ligand resulted in a distortion from ideal tetrahedral geometry, as the secondary ligand had to rotate to accommodate the large isopropyl groups. bris.ac.uk This steric strain can also impact the excited-state properties of the complex.
In Cu(II) systems, steric factors can control the accessibility of the metal center. In tetra-azacyclophane complexes designed as superoxide (B77818) dismutase mimetics, the alkylation of nitrogen atoms with isopropyl groups weakens the N-Cu bonds. ias.ac.in This facilitates the geometric changes required during the catalytic cycle and can control the approach of the substrate to the copper coordination sphere. ias.ac.in The interplay between steric and electronic effects is a powerful tool in ligand design, allowing for the fine-tuning of a complex's redox potential and reactivity. For instance, increasing the steric hindrance of substituents near the coordination site in bipyridine-based complexes raises the potential of the Cu2+/Cu+ transition.
Table 2: Influence of Steric Hindrance on Copper Complex Geometry This table is interactive.
| Complex/Ligand System | Isopropyl-Containing Ligand | Observed Geometric Effect | Consequence | References |
|---|---|---|---|---|
| Cu(I) Diimine Complex | 2,9-di(2,4,6-tri-isopropyl-phenyl)-1,10-phenanthroline | Distortion from ideal tetrahedral geometry | Accommodation of bulky isopropyl groups; impacts excited-state kinetics. | bris.ac.uk |
| Cu(II) Schiff Base Complex | Ligand from 2,6-diisopropylaniline | Enforces square planar geometry | Stabilizes the Cu(II) oxidation state. | nih.gov |
| Cu(II) Tetra-azacyclophane | N-isopropyl alkylated macrocycle | Weakens N-Cu bonds | Facilitates geometric changes in the catalytic cycle; controls substrate access. | ias.ac.in |
| Cu(I) Phenanthroline Complex | 2-isopropyl-9-tert-butyl-1,10-phenanthroline | Induces a rigid, nearly tetrahedral geometry | Provides intermediate stability between less and more sterically strained analogues. |
Advanced Characterization Techniques for Copper, 1 Methylethyl Compounds
X-ray Crystallographic Analysis for Solid-State Structures
X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For copper compounds containing a 1-methylethyl (isopropyl) moiety, this method provides invaluable insights into the molecular geometry, coordination environment of the copper center, and the packing of molecules in the crystal lattice.
The analysis of single crystals of these compounds via X-ray diffraction reveals critical structural parameters. The copper(II) ion in such complexes often exhibits a distorted octahedral or square planar geometry. nih.gov For instance, in structures where the copper ion is located on an inversion center, it may show an elongated octahedral geometry, with ligands occupying positions in both the equatorial and axial planes. nih.gov Key data obtained from these studies include precise bond lengths (e.g., Cu-O, Cu-N) and bond angles, which define the coordination sphere of the metal ion. nih.govmdpi.com The bond lengths can vary significantly; for example, Cu–O bond lengths involving two different oxygen atoms from a chelating ligand can be inequivalent. nih.gov
The crystallographic data also specifies the crystal system (e.g., monoclinic), the space group (e.g., P2₁/c or C2/c), and the unit cell parameters. nih.gov This information is crucial for understanding the symmetry and repeating pattern of the structure in the solid state. These structural details are fundamental to correlating the molecular structure with the compound's physical and chemical properties.
Interactive Table 1: Representative Crystallographic Data for a Copper Compound This table contains representative data that would be obtained from a single-crystal X-ray diffraction study of a copper complex.
| Parameter | Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry of the crystal structure. nih.gov |
| a (Å) | 8.512 | Length of unit cell side 'a'. |
| b (Å) | 14.234 | Length of unit cell side 'b'. |
| c (Å) | 9.876 | Length of unit cell side 'c'. |
| β (°) ** | 112.54 | Angle of unit cell axis 'β'. |
| Volume (ų) ** | 1104.5 | The volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Cu-N Bond Length (Å) | 1.986 | The distance between copper and nitrogen atoms. nih.gov |
| Cu-O Bond Length (Å) | 1.969 | The distance between copper and an equatorial oxygen atom. nih.gov |
| Cu-O Bond Length (Å) | 2.672 | The distance between copper and an axial oxygen atom. nih.gov |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are widely employed to investigate the redox properties of copper compounds. CV provides information on the oxidation and reduction potentials of a species, offering insights into the stability of different oxidation states (typically Cu(I) and Cu(II)) and the kinetics of electron transfer processes. cmu.edusciensage.info
In a typical CV experiment conducted on a copper complex containing a (1-methylethyl)- group, the potential is scanned to observe the resulting current from redox reactions. The voltammogram for a copper complex often shows a pair of peaks: an anodic peak corresponding to oxidation (Cu(I) → Cu(II)) and a cathodic peak for reduction (Cu(II) → Cu(I)). The potentials of these peaks (Epa and Epc) and the half-wave potential (E₁/₂), which is the average of the peak potentials, are characteristic of the compound and its environment. cmu.edu
The separation between the anodic and cathodic peak potentials (ΔEp) is an indicator of the electrochemical reversibility of the redox couple. cmu.edu The nature of the ligands coordinated to the copper center and the choice of solvent significantly influence the redox potentials. cmu.edu For example, the half-wave potential (E₁/₂) can vary depending on the halide anion (Cl⁻ vs. Br⁻) present in the complex, with copper chloride complexes often displaying lower redox potentials than their copper bromide counterparts. cmu.edu These studies are critical for applications where electron transfer is a key step, such as in catalysis. cmu.edu
Interactive Table 2: Representative Cyclic Voltammetry Data for Copper Complexes This table presents typical electrochemical data for copper complexes in an acetonitrile (B52724) solution, measured against a saturated calomel electrode (SCE).
| Complex | Ligand Type | Epa (V) | Epc (V) | E₁/₂ (V) | ΔEp (mV) |
| Complex A | Bidentate Nitrogen | 0.145 | -0.165 | -0.010 | 310 |
| Complex B | Tridentate Nitrogen | 0.050 | -0.270 | -0.110 | 320 |
| Complex C | Tetradentate Nitrogen | -0.170 | -0.420 | -0.295 | 250 |
| Complex D (Cl) | Tridentate (Cl⁻) | -0.210 | -0.490 | -0.350 | 280 |
| Complex E (Br) | Tridentate (Br⁻) | -0.120 | -0.410 | -0.265 | 290 |
Data is illustrative and based on typical values found in the literature for similar copper complexes. cmu.edu
Mechanistic Investigations of Reactions Catalyzed or Mediated by Copper, 1 Methylethyl
Elucidation of Catalytic Cycles and Reaction Intermediates
The catalytic cycle of copper-catalyzed reactions often involves a series of elementary steps, including oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com The specific nature and sequence of these steps can vary significantly depending on the reactants and conditions. In many transformations, organocopper species like isopropylcopper are key players within these cycles.
A central aspect of mechanistic studies is the identification and characterization of reaction intermediates. While often transient and highly reactive, these species provide direct evidence for proposed reaction pathways. For instance, in copper-catalyzed cross-coupling reactions, the formation of a copper(III) intermediate via oxidative addition of an organic halide to a copper(I) species is a commonly proposed step. wikipedia.org Subsequent reductive elimination from this intermediate then yields the desired carbon-carbon bond and regenerates the active copper(I) catalyst. youtube.com
The isolation and structural characterization of key intermediates, though challenging, offer invaluable insights. Recent advances have enabled the isolation of previously postulated species, such as bis(copper) acetylides and bis(metallated) triazole complexes in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, confirming the involvement of dinuclear copper species in the kinetically favored pathway. nih.gov Similarly, vinylgold and copper carbene intermediates have been isolated in the cyclization of formamidines, providing evidence for the formation of metal carbene species in these transformations. ecust.edu.cn
Table 1: Key Steps and Intermediates in a Generalized Copper-Catalyzed Cross-Coupling Cycle
| Step | Description | Key Intermediate |
| Oxidative Addition | The copper(I) catalyst inserts into the carbon-halogen bond of an organic halide. | Organocopper(III) species |
| Transmetalation | An organometallic reagent transfers its organic group to the copper center. | Diorganocopper(III) species |
| Reductive Elimination | The two organic groups on the copper(III) center couple, forming a new C-C bond and regenerating the Cu(I) catalyst. | Copper(I) species |
Kinetic Studies and Rate-Determining Steps
Reaction progress kinetic analysis, which involves continuous monitoring of reactant and product concentrations, has emerged as a powerful tool for elucidating complex catalytic reaction mechanisms. nih.govnih.gov This approach can reveal catalyst activation or deactivation, product inhibition, and changes in the rate-determining step over the course of the reaction. For instance, kinetic profiling can help distinguish between different proposed mechanistic models by comparing the experimentally observed rate dependencies with those predicted by each model. nih.gov
In the context of copper-catalyzed reactions, kinetic studies have been instrumental in understanding the role of different species in the catalytic cycle. For example, in some Heck coupling reactions catalyzed by palladacycles, kinetic modeling has revealed that the formation of dimeric palladium species outside the main catalytic cycle can influence the observed rate dependence on the catalyst concentration. semanticscholar.org Similar complexities can be expected in copper-catalyzed systems, where the aggregation state of the organocopper reagent can significantly impact its reactivity.
The rate-determining step is the reaction with the highest activation energy in a reaction mechanism. labxchange.orgchemistrytalk.org Identifying this step is a primary goal of kinetic analysis. For example, in a hypothetical reaction involving isopropylcopper, if the rate is found to be first order in the substrate and first order in the isopropylcopper reagent, it would suggest that the rate-determining step involves the collision of one molecule of the substrate with one molecule of the isopropylcopper reagent.
Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. nih.govnih.govresearchgate.net DFT calculations allow for the exploration of potential energy surfaces, the characterization of stationary points (reactants, products, intermediates, and transition states), and the calculation of reaction energetics. asianpubs.orgmdpi.com This information provides deep insights into the feasibility of proposed mechanistic pathways and the factors controlling reactivity and selectivity.
DFT calculations can provide detailed information about the electronic structure of molecules and intermediates, including the distribution of electron density and the nature of chemical bonds. nih.gov This is particularly valuable for understanding the reactivity of organocopper species like isopropylcopper. For example, by analyzing the molecular orbitals of an isopropylcopper complex, one can identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its nucleophilic and electrophilic character, respectively.
Furthermore, DFT can be used to calculate the energy barriers associated with each elementary step in a proposed reaction mechanism. nih.gov The step with the highest energy barrier corresponds to the rate-determining step. By comparing the calculated energy profiles for different possible pathways, chemists can determine the most likely mechanism. These calculations can also help to rationalize experimentally observed trends in reactivity.
The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products. mit.edu While experimentally elusive, the structure and energy of the transition state can be modeled using computational methods. mit.edue3s-conferences.orgnih.govarxiv.orgyoutube.com Transition state modeling is a powerful technique for understanding the factors that control the rate and selectivity of a reaction. e3s-conferences.org
By examining the geometry of a calculated transition state, researchers can gain insights into the key interactions that stabilize or destabilize it. For example, steric and electronic effects that influence the orientation of reactants in the transition state can be visualized and quantified. This information is critical for explaining the stereochemical outcome of a reaction and for designing catalysts that can favor the formation of a desired stereoisomer. For instance, in a reaction involving a chiral ligand coordinated to the copper center, transition state modeling can reveal how the ligand creates a chiral environment that directs the approach of the substrate, leading to enantioselective product formation.
Stereochemical Pathways and Chiral Induction Mechanisms
Many organic reactions can produce stereoisomers, and controlling the stereochemical outcome is a major goal in modern synthesis. Organocopper reagents, often in conjunction with chiral ligands, are widely used in stereoselective transformations. Understanding the mechanisms of stereochemical control is essential for the rational design of new and improved asymmetric methods.
The stereochemical pathway of a reaction describes the three-dimensional arrangement of atoms as the reaction progresses from reactants to products. In reactions involving isopropylcopper, the stereochemistry can be influenced by several factors, including the geometry of the substrate, the nature of the organocopper reagent (e.g., its aggregation state), and the presence of chiral ligands.
Chiral induction is the process by which a chiral entity, such as a chiral ligand or auxiliary, influences the formation of a new stereocenter in a reaction, leading to an excess of one enantiomer or diastereomer over the other. nih.govrsc.org In copper-catalyzed asymmetric reactions, chiral ligands coordinate to the copper center and create a chiral environment around the reactive site. This chiral environment can differentiate between the two faces of a prochiral substrate or between two enantiotopic groups, leading to a stereoselective reaction. The mechanism of chiral induction often involves specific non-covalent interactions between the ligand, the substrate, and the copper center in the transition state.
Role of Oxidative Chemistry in Organocopper Transformations
While many organocopper reactions proceed through mechanisms involving copper(I) and copper(III) intermediates, the role of oxidative processes involving changes in the oxidation state of copper is a significant area of investigation. The oxidation of organocuprates can be a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. cam.ac.ukcam.ac.uk
The oxidation of organocopper species can lead to the formation of radicals or higher oxidation state copper intermediates, which can then undergo unique transformations. For example, the oxidation of lithium di-n-butylcuprate can lead to the formation of n-octane, but also but-1-ene and n-butanol, suggesting the involvement of butylcopper(I) oxidation. cam.ac.uk
Recent studies have explored the interaction of organocopper(II) species with carbon-centered radicals, proposing an "oxidative substitution" mechanism. nih.gov This pathway is thought to be relevant in copper-catalyzed C-H bond trifluoromethylation reactions. nih.gov The oxidation of amidocuprates has also been utilized for the formation of carbon-nitrogen bonds, providing a complementary approach to palladium-catalyzed methods. cam.ac.uk The yields of these reactions can be sensitive to the nature of the organocuprate and the reaction conditions. cam.ac.uk
The facility of copper to be oxidized by molecular oxygen allows for catalytic turnover in net oxidative processes and provides access to the higher Cu(III) oxidation state. nih.gov This enables a range of powerful transformations, including two-electron reductive elimination to regenerate Cu(I). nih.gov
Catalytic Applications of Copper, 1 Methylethyl Compounds in Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is fundamental to organic chemistry, and copper catalysts play a significant role in this area. researchgate.net They facilitate a variety of coupling reactions, offering an environmentally benign and economical alternative to other transition metals. researchgate.net
Copper-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for creating C-C bonds and installing stereogenic centers. nih.goveurekaselect.com These reactions often employ organometallic reagents like Grignard reagents as nucleophiles. eurekaselect.com While highly successful, a key challenge has been the use of sterically hindered nucleophiles, such as those derived from secondary alkyl groups like the (1-methylethyl) group. nih.gov
Pioneering work demonstrated that sterically hindered secondary alkyl groups, including isopropyl, could be used in copper-catalyzed AAA of racemic allylic bromides, albeit with moderate enantioselectivities. nih.gov More recent advancements have focused on expanding the scope to include less reactive substrates, such as racemic inert cyclic allylic ethers. A highly enantioselective Cu-catalyzed AAA of these ethers was achieved using Grignard reagents in combination with CuBr·SMe2 and a chiral ligand. nih.govrsc.org This system proved effective for constructing stereocenters with challenging, sterically hindered nucleophiles, including both primary and secondary alkyl groups. rsc.org The generation of chiral secondary alkylcopper species, which are key intermediates in these transformations, remains a significant challenge due to their instability and tendency to racemize. beilstein-journals.org
| Reaction | Substrate | Nucleophile | Catalyst System | Key Findings | Reference |
| Asymmetric Allylic Alkylation | Racemic inert cyclic allylic ethers | Sterically hindered Grignard reagents (incl. secondary alkyls) | CuBr·SMe2 / Chiral Ligand (L2) + BF3·OEt2 | High enantioselectivity achieved with previously challenging low-reactivity substrates and sterically hindered nucleophiles. | nih.govrsc.org |
| Asymmetric Allylic Alkylation | Racemic allylic bromides | Secondary alkyl Grignard reagents | Copper(I) thiophene-2-carboxylate (CuTc) / Chiral Ligand (L2 or L7) | Moderate enantioselectivities were initially achieved with sterically hindered secondary alkyl groups. | nih.govnih.gov |
The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds, often called the Michael addition, is a widely used C-C bond-forming reaction. organic-chemistry.orgpnas.org Copper catalysts are highly effective for this transformation, particularly for the 1,4-addition of organometallic reagents to enones. organic-chemistry.orgbeilstein-journals.org
The use of Grignard reagents, including isopropylmagnesium bromide (i-PrMgBr), has been explored in the copper-catalyzed asymmetric conjugate addition to cyclic enones. pnas.org In a study using commercially available chiral ferrocenyl-based diphosphines (like TaniaPhos and JosiPhos) as ligands, the reaction of i-PrMgBr with cyclohexenone was investigated. While other Grignard reagents provided high enantioselectivity (up to 96% ee), the use of α- and β-branched reagents like isopropyl- and isobutylmagnesium bromide resulted in poor enantiomeric excesses. pnas.org However, when JosiPhos was used as the ligand with these branched Grignard reagents, excellent regiocontrol (99%) was achieved, though the enantioselectivity remained moderate. pnas.org
This highlights a key challenge: achieving high stereocontrol with sterically demanding nucleophiles like the (1-methylethyl) group in conjugate additions. pnas.org The choice of the chiral ligand is crucial and highly dependent on the specific enone substrate. pnas.org
| Substrate | Nucleophile | Catalyst System | Ligand | Regioselectivity | Enantiomeric Excess (ee) | Reference |
| Cyclohexenone | i-PrMgBr | CuCl or CuBr·SMe2 | TaniaPhos | - | Poor | pnas.org |
| Cyclohexenone | i-PrMgBr | CuCl or CuBr·SMe2 | JosiPhos | 99% | Moderate | pnas.org |
Copper-catalyzed cross-coupling reactions serve as an inexpensive and unique alternative to those catalyzed by noble metals like palladium. researchgate.net Significant progress has been made using organoboron compounds as coupling partners. researchgate.net The Chan-Lam coupling, which forms C-N or C-O bonds, is a prominent example of copper-catalyzed oxidative cross-coupling, typically involving aryl boronic acids. nrochemistry.comwikipedia.orgorganic-chemistry.org
While the classic Chan-Lam reaction couples aryl boronic acids with amines or alcohols, extensions of copper-catalyzed cross-coupling to include alkylboron reagents have been developed. nrochemistry.comwikipedia.org A general method for the copper-catalyzed cross-coupling of aryl, primary alkyl, and even secondary alkylboranes with electron-deficient aryl bromides has been reported. rsc.org This development is notable because copper-catalyzed reactions involving alkylboron reagents were previously limited to more sensitive derivatives. rsc.org This protocol utilizes an inexpensive and readily available copper catalyst and is compatible with secondary alkylboranes, which would include (1-methylethyl)boron compounds. rsc.org The Chan-Lam coupling is advantageous as it can often be conducted at room temperature and is open to the air. organic-chemistry.org
The direct functionalization of C-H bonds has emerged as a powerful strategy for efficient and atom-economical synthesis. researchgate.netbeilstein-journals.org Copper catalysis has played a significant role in this field, enabling the construction of various carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org
Atom Transfer Radical Addition (ATRA) is an atom-economic method for the 1,2-carbohalogenation of alkenes via a radical mechanism. nih.gov Copper complexes are widely used as catalysts in these processes. nih.govresearchgate.net In a typical copper-catalyzed ATRA reaction, an alkyl halide is added across a C=C double bond. The reaction can be initiated by a free-radical initiator or by using a reducing agent to regenerate the active Cu(I) species. nih.govresearchgate.net
While the (1-methylethyl) group is not typically part of the copper catalyst itself in ATRA, isopropyl halides can be used as the radical precursor. A general platform for copper-catalyzed ATRA has been developed that enables the radical addition of electron-deficient alkyl halides to acrylates, acrylamides, and vinyl sulfones. nih.gov Furthermore, copper-catalyzed ATRA has been performed under environmentally benign conditions, such as in water using ascorbic acid as a reducing agent, which circumvents the need for oxygen-free setups and simplifies product isolation. researchgate.netrsc.org
Enantioselective Transformations and Chiral Induction
Achieving high levels of enantioselectivity is a primary goal in modern synthetic chemistry, and copper catalysts, in conjunction with chiral ligands, are instrumental in this pursuit. nih.govbeilstein-journals.org The steric and electronic properties of substrates and nucleophiles, including the (1-methylethyl) group, play a crucial role in chiral induction.
In the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones, the use of a branched alkyl group like isopropyl resulted in low enantioselectivity compared to linear alkyl groups. pnas.org This suggests that the steric bulk of the (1-methylethyl) group presents a significant challenge for the chiral environment created by the copper-ligand complex, making it difficult to achieve effective facial discrimination on the prochiral enone. pnas.org
Conversely, in other transformations, the defined stereochemistry of a (1-methylethyl)-containing chiral center can be used to direct the outcome of a reaction. The generation and utilization of chiral secondary alkylcopper species have been explored for stereoselective allylic substitutions. beilstein-journals.org Strategies to generate these key chiral intermediates include the stereospecific transmetalation from chiral organoboron compounds. beilstein-journals.org
Other Catalytic Reactivities (e.g., Hydrosilylation of Carbonyl Compounds, Pyridine Synthesis)
Beyond the more extensively studied cross-coupling reactions, copper complexes derived from "Copper, (1-methylethyl)-" (isopropyl copper) exhibit catalytic activity in a range of other important organic transformations. These include the hydrosilylation of carbonyl compounds and the synthesis of pyridines, showcasing the versatility of these copper catalysts.
The hydrosilylation of carbonyl compounds, a valuable method for the reduction of aldehydes and ketones to their corresponding alcohols, can be effectively catalyzed by copper(I) complexes. The catalytic efficiency is often enhanced by the use of specific ligands, particularly N-heterocyclic carbenes (NHCs). For instance, NHC-copper complexes have been shown to be highly efficient catalysts for the hydrosilylation of carbonyl compounds, leading to the formation of silyl ethers in high yields. nih.gov The reaction proceeds under mild conditions and demonstrates the utility of copper catalysis as a more economical alternative to precious metal catalysts. While direct studies specifying "Copper, (1-methylethyl)-" as the precursor are not abundant, the principles of copper(I) catalysis in this transformation are well-established.
In the realm of heterocycle synthesis, copper-catalyzed reactions provide a powerful tool for the construction of pyridine rings. Pyridines are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. Copper catalysts can facilitate the synthesis of pyridines from readily available starting materials such as alkynes and nitriles. Although specific data for "Copper, (1-methylethyl)-" in this context is limited in the available literature, copper-catalyzed methodologies for pyridine synthesis are known. For example, copper-catalyzed oxidative diamination of terminal alkynes with amidines can lead to the formation of substituted imidazoles, a related and important class of nitrogen-containing heterocycles. organic-chemistry.orgnih.gov This suggests the potential for "Copper, (1-methylethyl)-" based catalysts to be active in related cyclization reactions for pyridine synthesis.
The following table provides a representative overview of the types of other catalytic reactivities observed with copper catalysts, which are relevant to the potential applications of "Copper, (1-methylethyl)-" compounds.
Table 1: Examples of Other Catalytic Reactivities of Copper Complexes
| Reaction | Catalyst System (Representative) | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrosilylation of Ketones | [Cu(IPr)Cl] | Acetophenone | 1-Phenylethan-1-ol (after hydrolysis) | High | nih.gov |
| Hydrosilylation of CO2 | [(IPr)Cu(OtBu)] | Carbon Dioxide | Silyl formate | High | beilstein-journals.org |
| Pyridine Synthesis | CuI/NaHSO4·SiO2 | Aldehyde, 2-Aminopyridine, Alkyne | Imidazo[1,2-a]pyridine | Moderate to Good | researchgate.net |
| Imidazole Synthesis | CuCl2·2H2O/Pyridine | Terminal Alkyne, Amidine | 1,2,4-Trisubstituted Imidazole | 39-74 | organic-chemistry.orgnih.gov |
Influence of Ligand Architecture on Catalytic Performance and Selectivity
The catalytic performance and selectivity of "Copper, (1-methylethyl)-" compounds are profoundly influenced by the architecture of the coordinating ligands. The steric and electronic properties of the ligand play a crucial role in determining the reactivity of the copper center, the stability of catalytic intermediates, and the stereochemical outcome of the reaction.
Steric Effects:
The steric bulk of the ligand is a critical factor in controlling the coordination environment of the copper atom. Bulky ligands can prevent the formation of inactive catalyst aggregates and can create a specific chiral pocket around the metal center, which is essential for enantioselective catalysis. For example, N-heterocyclic carbene (NHC) ligands with bulky substituents, such as the isopropylphenyl groups in IPr, can significantly enhance the stability and catalytic activity of copper complexes. nih.gov The steric hindrance can also influence the regioselectivity of a reaction by directing the substrate to bind in a specific orientation.
Electronic Effects:
The electronic properties of the ligand, specifically its ability to donate or withdraw electron density from the copper center, are equally important. Electron-donating ligands can increase the electron density on the copper, which can enhance its reactivity in certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing ligands can make the copper center more electrophilic, which can be beneficial in other steps of the catalytic cycle. The interplay between steric and electronic effects is often complex and interdependent. beilstein-journals.orgnih.gov
Bidentate and Polydentate Ligands:
Bidentate and polydentate ligands, which have two or more donor atoms that can coordinate to the copper center, often form more stable complexes than monodentate ligands due to the chelate effect. The geometry and bite angle of these ligands are crucial in determining the geometry of the copper complex and, consequently, its catalytic properties. For instance, bidentate nitrogen ligands are widely used in nickel-catalyzed cross-coupling reactions, and similar principles apply to copper catalysis. mdpi.com The rigidity or flexibility of the ligand backbone can also impact the selectivity of the reaction.
The following interactive data table illustrates how variations in ligand architecture can affect the outcome of a copper-catalyzed reaction, using representative examples from the literature that highlight the principles applicable to "Copper, (1-methylethyl)-" catalysis.
Table 2: Influence of Ligand Architecture on Copper-Catalyzed Reactions
Advanced Research Perspectives and Emerging Directions in Copper, 1 Methylethyl Chemistry
Development of Novel Ligand Systems for Enhanced Reactivity and Selectivity
The performance of a copper catalyst is intrinsically linked to the ligand coordinated to the metal center. Ligands modulate the steric and electronic properties of the copper atom, thereby influencing its reactivity, stability, and the selectivity of the transformation. Recent years have seen an explosion of research into novel ligand architectures designed to overcome the limitations of traditional copper catalysts.
A significant challenge in copper catalysis has been achieving high enantioselectivity in cross-coupling reactions. sustech.edu.cnnih.govacs.org Strategic design of chiral anionic ligands has emerged as a powerful solution. sustech.edu.cnacs.org For instance, multidentate anionic chiral ligands can enhance the reducing capability of the copper catalyst, facilitating reaction initiation under mild thermal conditions while creating a rigid chiral environment for effective enantiocontrol. sustech.edu.cn Cinchona alkaloid-derived tridentate anionic N,N,P-ligands are a prime example, successfully applied in various asymmetric radical alkynylation reactions. sustech.edu.cn
Beyond chiral catalysis, new ligand classes have expanded the scope of copper-catalyzed cross-coupling reactions, such as C-N and C-O bond formations, which are fundamental in the synthesis of pharmaceuticals and agrochemicals. nih.govsinocompound.com Oxalic diamides, picolinamides, and N¹,N²-diarylbenzene-1,2-diamines are among the recently developed ligands that have enabled the use of more challenging and abundant (hetero)aryl chlorides as substrates under milder conditions. nih.govsinocompound.com These ligands often function by stabilizing the copper catalyst and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. sinocompound.comnih.gov The development of diamine-based ligands, for example, was a major breakthrough, allowing many copper-catalyzed reactions to be performed with catalytic amounts of copper in non-polar solvents and at lower temperatures. nih.gov
Table 1: Examples of Novel Ligand Systems in Copper Catalysis
| Ligand Class | Key Features | Application Example | Reference |
|---|---|---|---|
| Chiral Anionic N,N,P-Ligands | Enhances Cu reducing capability; provides rigid chiral environment. | Enantioconvergent radical cross-coupling of alkyl halides. | sustech.edu.cn |
| Oxalic Diamides | Enables use of (hetero)aryl chlorides; effective for C-N, C-O, C-S, and C-C couplings. | Hydroxylation and alkoxylation of aryl halides. | nih.govsinocompound.com |
| Picolinamides | Effective for coupling of heteroaryl primary amines. | Coupling of heteroaryl amines with (hetero)aryl bromides and chlorides. | sinocompound.com |
| Diamine Ligands | Allows for mild reaction conditions (low temp, weak base); catalytic Cu amounts. | Goldberg reaction (coupling of aryl halides and amides). | nih.gov |
| Pyrrole-ol | Useful for sterically hindered substrates. | C-N couplings with ortho-substituted aryl iodides. | sinocompound.com |
Exploration of Underutilized Copper Oxidation States in Catalysis
Copper's rich redox chemistry, encompassing oxidation states from Cu(0) to the rarer Cu(III) and Cu(IV), is central to its catalytic versatility. nih.govmachinemfg.commachinemfg.com While Cu(I) and Cu(II) are the most common states in catalytic cycles, there is a burgeoning interest in harnessing high-valent copper species, particularly organometallic Cu(III) intermediates, to drive challenging chemical transformations. nih.govnih.govscilit.com
For decades, the involvement of Cu(III) species in reactions like cross-coupling and organocuprate additions was controversial due to the difficulty in detecting these transient intermediates. nih.gov However, recent advances in synthetic and spectroscopic techniques have provided substantial evidence for their existence and crucial role. nih.govnih.gov The formation of a high-valent organo-Cu(III) species is now often invoked as the key product-forming step (reductive elimination) in many C-C and C-heteroatom bond-forming reactions. nih.govnih.gov Accessing these high-valent states is considered a rapidly emerging strategy to improve the activity, selectivity, and scope of copper catalysts. nih.govnih.gov
The exploration of these higher oxidation states is not limited to Cu(III). Although even rarer, the Cu(IV) state is being investigated in advanced materials science and for specific catalytic processes. machinemfg.comartizono.com The ability to stabilize and control the reactivity of these high-valent species opens up new mechanistic pathways, enabling reactions that were previously inaccessible with traditional copper catalysts. For example, high-valent copper intermediates have been implicated in C-H bond activation and functionalization, a highly sought-after transformation in organic synthesis. nih.govresearchgate.net Research into stabilizing these species, often through carefully designed macrocyclic or N-heterocyclic carbene (NHC) ligands, is a key focus area. acs.orgnih.gov
Table 2: Role of Different Copper Oxidation States in Catalysis
| Oxidation State | Commonality | Role in Catalysis | Example Reaction Mechanism Step | Reference |
|---|---|---|---|---|
| Cu(I) / Cu(II) | Most Common | Facilitates single-electron transfer (SET) and two-electron redox cycles. Key in ATRP and Ullmann reactions. | Formation of amido-copper(I) intermediate in Ullmann-Goldberg reaction. | nih.govnih.gov |
| Cu(III) | Uncommon / Transient | Proposed key intermediate in cross-coupling and C-H activation. Enables reductive elimination to form C-C and C-X bonds. | Reductive elimination from an organo-Cu(III) species to form C-N bond. | nih.govnih.gov |
| Cu(IV) | Very Rare | Studied in advanced materials and specialized catalytic processes. | Involvement in specific advanced oxidation processes. | machinemfg.comartizono.com |
Integration of Computational and Experimental Methodologies for Rational Design
The modern development of catalysts, including those based on copper, is increasingly driven by a powerful synergy between computational modeling and experimental validation. acs.org Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms, predicting catalyst structures, and understanding the origins of reactivity and selectivity at an atomic level. rsc.orgrsc.org This computational insight provides a rational basis for designing new catalysts and optimizing reaction conditions, significantly accelerating the pace of discovery. acs.org
By simulating the interactions between reactants, ligands, and the copper center, researchers can identify active sites, map out potential energy surfaces, and determine the most favorable reaction pathways. rsc.org For example, DFT calculations have been used to design anionic ligands that increase electron density on the copper center, thereby enhancing its catalytic activity. sinocompound.com Computational studies can also predict how modifying a ligand's structure will affect the stability of intermediates and the energy barriers of transition states, guiding synthetic chemists toward the most promising candidates for laboratory investigation. acs.org This integrated approach has been successfully applied to a wide range of copper-catalyzed processes, from CO₂ reduction to cross-coupling reactions. acs.orgrsc.org The ability to computationally screen potential catalysts before committing to resource-intensive synthesis and testing represents a paradigm shift in catalyst development. topenvironmentgrants.com
Table 3: Synergy of Computational and Experimental Approaches in Copper Catalysis
| Computational Method (e.g., DFT) | Experimental Application | Achieved Outcome | Reference |
|---|---|---|---|
| Modeling of catalyst-support interactions. | Synthesis of Cu/ZrO₂ and Cu/CeO₂ catalysts. | Explained how electron transfer at the interface lowers activation energy for H₂O dissociation and CO oxidation. | mdpi.com |
| Design of N¹,N²-diarylbenzene-1,2-diamine ligands. | Cu-catalyzed amination of aryl bromides. | Created ligands that increased electron density on Cu and stabilized the complex, leading to improved catalytic performance. | sinocompound.com |
| Screening of Cu-based catalysts for CO₂ reduction. | Electrochemical conversion of CO₂ to acetaldehyde. | Accelerated the identification of stable 1.6-nanometer copper clusters with high selectivity and efficiency. | topenvironmentgrants.comenvironmentenergyleader.com |
| Elucidation of reaction mechanisms. | Study of Cu-catalyzed aerobic reactions. | Provided clarity on the complex roles of Cu-O₂ intermediates where experimental identification is difficult. | nih.gov |
Innovations in Reaction Conditions for Sustainable Synthetic Practices
A key area of innovation is the development of heterogeneous copper catalysts. researchplateau.com Supporting copper on materials like hydroxyapatite, silica, graphene oxide, or zeolites allows for easy separation of the catalyst from the reaction mixture, enabling its reuse and minimizing metal contamination in the final product. researchplateau.commdpi.commdpi.com Another significant trend is the use of environmentally benign solvents. jocpr.com Water is an ideal green solvent, and significant progress has been made in designing copper-ligand systems that are effective for reactions like C-S cross-coupling and "click" chemistry in aqueous media. mdpi.comproquest.com Supercritical CO₂, another green reaction medium, has also been explored for copper-mediated reactions. acs.org
Furthermore, researchers are developing catalytic systems that operate under milder conditions, such as lower temperatures and atmospheric pressure, which reduces energy consumption. scienmag.commdpi.com A groundbreaking example is the copper-catalyzed conversion of CO₂, a greenhouse gas, into high-value polymers at room temperature and atmospheric pressure. scienmag.com This process not only utilizes a waste product as a feedstock but also does so under exceptionally mild, energy-efficient conditions. scienmag.com Such innovations, which combine an earth-abundant catalyst with benign reaction conditions and waste utilization, exemplify the future direction of sustainable chemical synthesis. environmentenergyleader.comcmu.edu
Table 4: Comparison of Traditional vs. Sustainable Conditions in Copper Catalysis
| Reaction Type | Traditional Conditions | Innovative/Sustainable Conditions | Sustainability Advantage | Reference |
|---|---|---|---|---|
| Ullmann Coupling | Stoichiometric copper, high temperatures, polar organic solvents. | Catalytic copper with diamine ligands, lower temperatures, non-polar solvents. | Reduced metal waste, lower energy consumption, less hazardous solvents. | nih.gov |
| Alkyne-Azide Cycloaddition ("Click" Chemistry) | Often uses organic solvents. | Heterogeneous Cu/ZIF catalysts in water. | Use of a green solvent (water), catalyst recyclability. | mdpi.com |
| C-S Cross-Coupling | Often requires organic solvents and ligands. | Organo-copper(II) complex catalyst in water. | Eliminates organic solvents, catalyst is recyclable. | proquest.com |
| Polymer Synthesis | Petroleum-based feedstocks, high energy input. | CO₂ as a feedstock, CuCl/PPh₃ catalyst, room temperature, atmospheric pressure. | Utilizes waste CO₂, drastically reduced energy footprint, renewable feedstock. | scienmag.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Copper, (1-methylethyl)- complexes, and how can experimental parameters be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves solution-based methods under inert atmospheres, with precise control of stoichiometry, temperature (25–80°C), and solvent polarity. For reproducibility, document reagent purity, reaction time, and crystallization conditions. Use standardized protocols, such as dropwise addition of ligands to copper salts in ethanol/water mixtures, and validate yields via mass balance calculations . Optimize parameters using design-of-experiment (DoE) frameworks to identify critical variables (e.g., pH, solvent ratio) .
Q. Which spectroscopic and structural characterization techniques are most effective for confirming the identity of Copper, (1-methylethyl)- complexes?
- Methodological Answer :
- FT-IR/Raman : Identify ligand coordination modes (e.g., shifts in C-O or Cu-N vibrational bands) .
- X-ray Diffraction (XRD) : Resolve crystal structures to confirm geometry (e.g., tetrahedral vs. square planar) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand decomposition thresholds .
- EPR Spectroscopy : Detect paramagnetic Cu(II) centers and evaluate electronic environments . Always cross-validate with elemental analysis (C/H/N/Cu) and compare to literature data .
Q. How should researchers assess the purity of newly synthesized Copper, (1-methylethyl)- complexes?
- Methodological Answer :
- Chromatography : Use HPLC or GC-MS to detect unreacted ligands or byproducts .
- Melting Point Analysis : Compare observed ranges to theoretical values (±2°C tolerance) .
- Elemental Analysis : Deviations >0.4% from calculated compositions indicate impurities . For air-sensitive complexes, employ Schlenk-line techniques to prevent oxidation artifacts .
Advanced Research Questions
Q. What experimental and computational approaches can elucidate the catalytic mechanisms of Copper, (1-methylethyl)- complexes in organic transformations?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates via UV-Vis or NMR to identify rate-determining steps (e.g., substrate binding vs. electron transfer) .
- DFT Modeling : Calculate transition states and free-energy landscapes for proposed pathways (e.g., Cu(I)/Cu(II) redox cycles) .
- In Situ Spectroscopy : Use XAS or operando IR to track intermediate species during catalysis . Validate mechanisms by isolating and characterizing proposed intermediates .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, EPR) when characterizing Copper, (1-methylethyl)- derivatives?
- Methodological Answer :
- Data Triangulation : Cross-check EPR g-values with XRD-derived geometries to confirm spin states .
- Variable-Temperature NMR : Identify dynamic processes (e.g., fluxionality) causing signal broadening .
- Statistical Validation : Apply principal component analysis (PCA) to outlier data points and repeat measurements under controlled conditions (e.g., degassed solvents) .
Q. What protocols ensure representative sampling and prevent contamination during the analysis of Copper, (1-methylethyl)- complexes?
- Methodological Answer :
- ASTM Standards : Follow ASTM E2552 for homogenizing bulk samples and subsampling via quartering .
- Contamination Checks : Use ICP-MS to detect trace metals (e.g., Fe, Zn) introduced during synthesis .
- Blind Testing : Analyze replicate samples in randomized sequences to identify systematic errors .
Q. How can Copper, (1-methylethyl)- complexes be engineered for environmental applications such as pollutant degradation?
- Methodological Answer :
- Ligand Modification : Introduce electron-donating groups (e.g., -OH, -NH₂) to enhance redox activity for nitroarene reduction .
- Support Immobilization : Anchor complexes on MOFs or silica to improve recyclability in wastewater treatment .
- Reaction Optimization : Test under simulated environmental conditions (e.g., UV light, pH 5–9) to assess real-world efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
